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Abstract
MicroRNA-192 (miR-192) is a small non-coding RNA that has emerged as a critical regulator of

gene expression in a multitude of physiological and pathological processes. Initially identified

as MI-192, this microRNA exerts its influence post-transcriptionally, primarily by binding to the

3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their

degradation or translational repression. Its mechanism of action is complex, with miR-192

functioning as both a tumor suppressor and an oncogene, depending on the cellular context

and tissue type. This guide provides an in-depth technical overview of the molecular

mechanisms of miR-192, focusing on its validated targets, involvement in key signaling

pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism: Post-Transcriptional Gene
Regulation
The primary mechanism of action of miR-192 is the post-transcriptional regulation of gene

expression. Mature miR-192 is incorporated into the RNA-induced silencing complex (RISC),

which then guides the complex to target mRNAs containing partially complementary sequences

in their 3'-UTRs. This interaction typically results in the inhibition of protein translation or the

degradation of the mRNA transcript, effectively silencing the target gene.
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Validated Molecular Targets of miR-192
The functional effects of miR-192 are dictated by the specific genes it regulates. Numerous

studies have validated a range of direct targets, with significant implications for diseases such

as cancer and diabetic nephropathy.

Table 1: Validated Direct Targets of miR-192 and Their Functional Consequences
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Target Gene Disease Context

Functional
Consequence of
miR-192-Mediated
Repression

Supporting
Evidence

RB1 (Retinoblastoma

1)
Lung Cancer

Inhibition of cell

proliferation and

induction of apoptosis.

[1]

Luciferase reporter

assays confirmed

direct binding of miR-

192 to the RB1 3'-

UTR. Overexpression

of miR-192 led to

decreased RB1

mRNA and protein

levels.[1]

MDM2 (Mouse double

minute 2 homolog)
Multiple Myeloma

Upregulation of p53

activity, leading to cell

cycle arrest and

apoptosis.[2]

Luciferase assays

demonstrated that

miR-192 directly

targets the MDM2 3'-

UTR. Ectopic

expression of miR-192

reduced MDM2

protein levels.[2]

ZEB1/ZEB2 (Zinc

Finger E-Box Binding

Homeobox 1/2)

Diabetic Nephropathy,

Cancer

Inhibition of epithelial-

to-mesenchymal

transition (EMT) and

fibrosis.[3][4][5][6]

miR-192

overexpression led to

decreased ZEB1/2

expression and a

subsequent increase

in E-cadherin levels.

[5][6][7]

CAV1 (Caveolin 1) Breast Cancer

Inhibition of cell

proliferation and

induction of apoptosis.

[8][9]

Direct targeting of the

CAV1 3'-UTR by miR-

192 was validated

using luciferase

reporter assays.[9][10]
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YAP1 (Yes-associated

protein 1)

Hypoxic-Ischemic

Brain Damage

Protection against

neuronal apoptosis.

A direct targeting

relationship between

miR-192-5p and YAP1

has been reported.

Involvement in Key Signaling Pathways
The regulatory effects of miR-192 are often mediated through its modulation of critical

intracellular signaling pathways.

The p53 Signaling Pathway
miR-192 is a transcriptional target of the tumor suppressor p53 and, in a positive feedback

loop, can enhance p53 activity by targeting MDM2, a negative regulator of p53.[2][11] This

interplay is crucial for inducing cell cycle arrest and apoptosis in response to cellular stress.
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miR-192 in the p53 signaling pathway.

TGF-β Signaling Pathway
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In the context of diabetic nephropathy, transforming growth factor-beta (TGF-β) induces the

expression of miR-192.[3][4][12] miR-192 then contributes to renal fibrosis by downregulating

the expression of ZEB1 and ZEB2, which are repressors of collagen expression.[3][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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